molecular formula C16H23N3OS B256762 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

Cat. No. B256762
M. Wt: 305.4 g/mol
InChI Key: LPQKCZLKPZYUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential use in treating various neurological conditions.

Mechanism of Action

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to improve cognitive function and have neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide has been shown to increase acetylcholine release in the brain, which is important for cognitive function. It also has anti-inflammatory effects and can reduce oxidative stress, which can contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide in lab experiments is its selectivity for the alpha7 nAChR, which reduces the potential for off-target effects. However, its relatively short half-life and poor solubility can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide. One area of interest is its potential use in treating traumatic brain injury. It has also been shown to improve cognitive function in aging animals, suggesting it may have potential as a cognitive enhancer in humans. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide.
In conclusion, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide is a synthetic compound that has shown potential for treating various neurological conditions. Its selective agonist activity for the alpha7 nAChR makes it an attractive target for drug development, but further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide is synthesized by reacting 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with diethylamine and acetic anhydride. The resulting compound is then reacted with cyanogen bromide to produce N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide has been studied for its potential use in treating various neurological conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(diethylamino)acetamide

InChI

InChI=1S/C16H23N3OS/c1-4-19(5-2)10-15(20)18-16-13(9-17)12-7-6-11(3)8-14(12)21-16/h11H,4-8,10H2,1-3H3,(H,18,20)

InChI Key

LPQKCZLKPZYUGW-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Origin of Product

United States

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